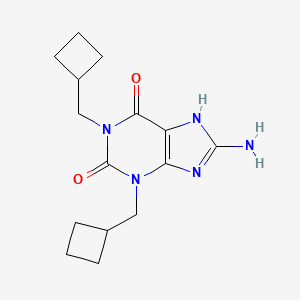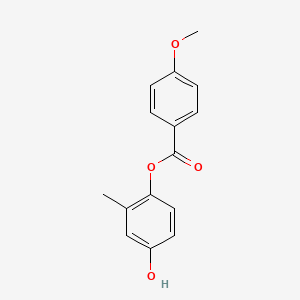
3,5-Diisothiocyanatobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diisothiocyanatobenzamide is an organic compound characterized by the presence of two isothiocyanate groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisothiocyanatobenzamide typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the isothiocyanate groups. The reaction can be represented as follows:
3,5-diaminobenzoic acid+thiophosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diisothiocyanatobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diisothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Diisothiocyanatobenzamide involves the interaction of its isothiocyanate groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function and activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diaminobenzoic acid: A precursor in the synthesis of 3,5-Diisothiocyanatobenzamide.
3,5-Difluorobenzenesulfonamide: Shares a similar benzene core but with different functional groups.
3,5-Dinitrocatechol: Another benzene derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of two isothiocyanate groups, which confer specific reactivity and potential for diverse applications. Its ability to form covalent bonds with thiol groups distinguishes it from other benzamide derivatives and makes it particularly useful in biochemical and medicinal research.
Propriétés
Numéro CAS |
133887-90-8 |
|---|---|
Formule moléculaire |
C9H5N3OS2 |
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
3,5-diisothiocyanatobenzamide |
InChI |
InChI=1S/C9H5N3OS2/c10-9(13)6-1-7(11-4-14)3-8(2-6)12-5-15/h1-3H,(H2,10,13) |
Clé InChI |
JDDXFOKERRTJHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)




![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



